molecular formula C16H23N5O B3006959 3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2200394-68-7

3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B3006959
CAS No.: 2200394-68-7
M. Wt: 301.394
InChI Key: RDATXJRSUNAWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research demonstrates the utility of copper-catalyzed reactions for introducing functional groups into pyridine derivatives, facilitating the synthesis of polyfunctionalized piperidine derivatives with unconventional substitution patterns. Such methodologies could be applicable for synthesizing and modifying compounds similar to the one , highlighting its potential utility in the development of new chemical entities with diverse biological activities (Crotti, Berti, & Pineschi, 2011).

Structural and Theoretical Studies

  • The molecular structure and theoretical studies of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, provide insights into the electronic and geometric parameters critical for the activity of such molecules. Such studies, including experimental and theoretical (HF and DFT) analyses, offer a foundation for understanding how structural features influence the chemical and biological properties of compounds including the one of interest (Gumus et al., 2018).

Biological Applications

  • Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, suggesting potential applications in materials science for protecting against corrosion. This highlights a non-biological scientific application for piperidine-related compounds, indicating the versatility of such structures in various research domains (Kaya et al., 2016).

Drug Development and Medicinal Chemistry

  • The exploration of piperidine derivatives in medicinal chemistry, including their synthesis and pharmacological evaluation for activities such as antiarrhythmic and antihypertensive effects, showcases the potential of compounds with similar structural features in drug discovery and development. This highlights the importance of such compounds in the search for new therapeutic agents with specific pharmacological profiles (Malawska et al., 2002).

Antitumor Activity

  • The synthesis and evaluation of bis-indole derivatives, which include pyridine or piperazine links, for their antitumor activity underline the significance of structurally complex molecules in cancer research. These findings suggest potential applications of the discussed compound in developing novel antitumor agents, given its complex structure that could be optimized for interacting with biological targets involved in cancer progression (Andreani et al., 2008).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The development of new triazole and pyridine compounds with improved properties is an active area of research. These compounds have potential applications in various fields, including medicinal chemistry, agrochemistry, and material chemistry .

Properties

IUPAC Name

3-methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-13-4-3-7-17-16(13)22-11-14-5-8-21(9-6-14)10-15-19-18-12-20(15)2/h3-4,7,12,14H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDATXJRSUNAWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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